molecular formula C4H10IN B1340570 Pyrrolidine Hydriodide CAS No. 45361-12-4

Pyrrolidine Hydriodide

Cat. No.: B1340570
CAS No.: 45361-12-4
M. Wt: 199.03 g/mol
InChI Key: DMFMZFFIQRMJQZ-UHFFFAOYSA-N
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Description

Pyrrolidine Hydriodide is a chemical compound that consists of a pyrrolidine ring bonded to a hydriodide ion. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, which is widely used in organic synthesis and medicinal chemistry due to its unique structural properties . The hydriodide ion is a protonated form of iodide, which adds to the reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidine Hydriodide can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with hydroiodic acid. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . Another method involves the reduction of pyrrole using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of hydroiodic acid .

Industrial Production Methods

Industrial production of this compound often involves the continuous reaction of pyrrolidine with hydroiodic acid in a reactor. The process is carried out under specific temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or crystallization techniques .

Mechanism of Action

The mechanism of action of Pyrrolidine Hydriodide involves its interaction with various molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The hydriodide ion can participate in redox reactions, influencing the overall reactivity of the compound . These interactions can lead to changes in cellular processes and biochemical pathways, making this compound a valuable tool in research and drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyrrolidine Hydriodide include:

Uniqueness

This compound is unique due to the presence of the hydriodide ion, which enhances its reactivity and makes it suitable for specific chemical reactions and applications. The combination of the pyrrolidine ring and the hydriodide ion provides a versatile scaffold for the synthesis of various biologically active compounds .

Properties

IUPAC Name

pyrrolidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.HI/c1-2-4-5-3-1;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFMZFFIQRMJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45361-12-4
Record name Pyrrolidine Hydriodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine Hydriodide
Reactant of Route 2
Pyrrolidine Hydriodide
Reactant of Route 3
Pyrrolidine Hydriodide
Reactant of Route 4
Pyrrolidine Hydriodide
Reactant of Route 5
Pyrrolidine Hydriodide
Reactant of Route 6
Pyrrolidine Hydriodide

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